Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Overview
Description
“Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the CAS Number: 127956-11-0 . It has a molecular weight of 158.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds : This compound is used in the synthesis of new chemical entities. For example, it plays a role in the one-pot synthesis of tetrasubstituted thiophenes, a process that involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of triethylamine (Sahu et al., 2015). Additionally, it is used in Michael-Wittig reactions for synthesizing functionalized cyclohexenonedicarboxylates (Moorhoff, 1997).
Structural Analysis and Crystallography : The compound is also important in structural studies and crystallography. For instance, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been elucidated through X-ray crystal analysis, providing insights into its molecular structure (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).
Development of Asymmetric Synthesis Methods : This chemical is also instrumental in developing methods for asymmetric synthesis. An example is the enantioselective synthesis of (+)-(2R)- and (−)-(2S)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, highlighting its role in producing specific enantiomers of a compound (Deschenaux et al., 1989).
Microwave-Assisted Liquid-Phase Synthesis : The compound is used in microwave-assisted liquid-phase synthesis, demonstrating its utility in modern, efficient synthesis techniques. This method involves using functional ionic liquid as a soluble support (Yi, Peng, & Song, 2005).
Catalysis and Chemical Reactions : Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is used in catalysis, such as in the synthesis of methyl 4-substituted benzoates via Diels-Alder reactions in the presence of palladium on activated carbon (Matsushita et al., 1994).
Phosphonium Salt-Mediated Synthesis : It undergoes reactions with acetylenic esters in the presence of triphenylphosphine, leading to the synthesis of functionalized thiopyran derivatives (Asghari, Pasha, & Tajbakhsh, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, also known as methyl 4-oxooxane-3-carboxylate, is a complex organic compound Similar compounds have been found to weakly activate caspases-3, -8, and -9 in hl-60 cells .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
The activation of caspases suggests that it may be involved in apoptosis or programmed cell death pathways .
Pharmacokinetics
Its molecular weight (15815 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The activation of caspases suggests that it may induce apoptosis or programmed cell death .
Action Environment
It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Properties
IUPAC Name |
methyl 4-oxooxane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMVLQIMWETEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562788 | |
Record name | Methyl 4-oxooxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-11-0 | |
Record name | Methyl 4-oxooxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-oxooxane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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